2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester
Overview
Description
“2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester” is a chemical compound with the molecular formula C7H12O2. It is also known by other names such as Ethyl β,β-dimethylacrylate, Ethyl dimethylacrylate, Ethyl isopropylideneacetate, and Ethyl senecioate .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 128.1690 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Environmental Impact and Fate of Parabens
Parabens, esters of para-hydroxybenzoic acid, which share some chemical similarities with 2-Butenoic acid derivatives in terms of ester functionalities, are widely used as preservatives. Despite being considered emerging contaminants, their occurrence, fate, and behavior in aquatic environments have been extensively studied. They are known to be biodegradable but remain ubiquitous in surface waters and sediments due to continuous introduction from various sources. This research highlights the environmental persistence of ester compounds and the need for further studies on their by-products and toxicity (Haman et al., 2015).
Fatty Acid Conjugates of Xenobiotics
The review on fatty acid conjugates of xenobiotics discusses the formation, toxicity, and implications of esterified xenobiotics, including fatty acid ethyl esters. Given that 2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester is a type of ester, insights into how such esters might accumulate in the body and their potential toxic effects are crucial for understanding their broader implications in biomedical research (Ansari et al., 1995).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on specific chemical frameworks, such as 4-Methyl-2,6-diformylphenol, for detecting various analytes, showcases the potential application of chemical esters in creating sensitive and selective detection systems for environmental and biological monitoring (Roy, 2021).
Phthalates in Food Packaging
A review focusing on phthalate esters, which are similar in functional use as esters to 2-Butenoic acid derivatives, highlights their widespread use as plasticizers in food packaging and processing. The study addresses concerns about their potential health effects, emphasizing the importance of analyzing and understanding the impact of various esters in consumer products (Haji Harunarashid et al., 2017).
Fatty Acid Esters and Food Safety
The review on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) discusses these compounds' presence in food categories and their potential health risks. This research underlines the significance of understanding ester compounds' formation mechanisms, occurrence, and mitigation strategies to ensure food safety (Gao et al., 2019).
Properties
IUPAC Name |
ethyl 2-fluoro-3-methylbut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-4-10-7(9)6(8)5(2)3/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWNCVHANYORFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238909 | |
Record name | 2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685-89-2 | |
Record name | 2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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